molecular formula C16H19BrClNO B6352068 [2-(4-Chlorophenyl)ethyl](4-methoxybenzyl)amine hydrobromide CAS No. 1609406-45-2

[2-(4-Chlorophenyl)ethyl](4-methoxybenzyl)amine hydrobromide

Cat. No.: B6352068
CAS No.: 1609406-45-2
M. Wt: 356.7 g/mol
InChI Key: JOIRGGCEIHNNQF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethylamine hydrobromide is a synthetic amine derivative characterized by a 4-chlorophenyl ethyl group and a 4-methoxybenzyl amine moiety, paired with a hydrobromide counterion.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.BrH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIRGGCEIHNNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)ethylamine hydrobromide involves several steps. One common method includes the reaction of 2-(4-chlorophenyl)ethylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)ethylamine hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chlorophenyl)ethylamine hydrobromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (R1/R2) Molecular Formula Molecular Weight Counterion Notes/Source
2-(4-Chlorophenyl)ethylamine R1: 4-Cl-C6H4; R2: 4-OCH3 C16H17ClNO·HBr 362.68 HBr Target compound
2-(4-Chlorophenyl)ethylamine R1: 4-Cl-C6H4; R2: 4-OCH2CH3 C17H19ClNO·HBr 376.70 HBr Ethoxy analog
2-(1-Cyclohexenyl)ethylamine R1: Cyclohexenyl; R2: 4-OCH3 C16H22ClNO 281.83 HCl Aliphatic backbone
(3-Fluorobenzyl)(4-methoxybenzyl)amine R1: 3-F-C6H4; R2: 4-OCH3 C15H15FNO·HBr 316.20 HBr Fluorine substitution

Key Observations :

  • Ethoxy vs.
  • Cyclohexenyl Substitution : Replacing the chlorophenyl group with a cyclohexenyl moiety (Table 1, row 3) reduces aromaticity and introduces aliphatic character, which may enhance metabolic stability in biological systems .
  • Fluorine Substitution : The 3-fluorobenzyl variant (Table 1, row 4) demonstrates how electronegative substituents could influence electronic properties and binding affinity in receptor-targeted applications .

Counterion Effects

Table 2: Impact of Counterion on Physicochemical Properties

Compound Name Counterion Solubility (Polar Solvents) Stability Notes Source
2-(4-Chlorophenyl)ethylamine HBr Moderate Hydroscopic; stable at RT N/A
2-(1-Cyclohexenyl)ethylamine HCl High Less hygroscopic

Key Observations :

  • Hydrobromide vs. Hydrochloride : Hydrobromide salts (e.g., target compound) typically exhibit lower solubility in water compared to hydrochlorides due to the larger bromide ion’s reduced charge density .
  • Stability : Hydrochloride salts may offer better crystallinity and storage stability under ambient conditions.

Biological Activity

2-(4-Chlorophenyl)ethylamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chlorophenyl group and a methoxybenzyl moiety. Its hydrobromide salt form enhances solubility and stability, making it suitable for various applications in pharmacology.

Biological Activities

Research indicates that compounds similar to 2-(4-Chlorophenyl)ethylamine hydrobromide exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds with similar structures have been linked to serotonin reuptake inhibition, suggesting potential antidepressant properties.
  • Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor effects, although specific mechanisms remain to be elucidated.
  • Antimicrobial Properties : Similar derivatives have shown antimicrobial activity, indicating potential applications in treating infections.

The exact mechanism of action for 2-(4-Chlorophenyl)ethylamine hydrobromide is not fully characterized. However, it is hypothesized to interact with specific molecular targets such as neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Ongoing research aims to clarify these interactions further.

Case Studies

  • Antiviral Activity : A study on related compounds demonstrated significant antiviral activity against Hepatitis B Virus (HBV). For instance, the compound IMB-0523 showed IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating strong antiviral potential .
  • Anticancer Properties : Research into structurally similar compounds has revealed their ability to inhibit cancer cell proliferation. Specific studies have noted that compounds with the chlorophenyl moiety can induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Data Table

The following table summarizes some key findings related to the biological activity of compounds structurally similar to 2-(4-Chlorophenyl)ethylamine hydrobromide:

Compound NameStructural FeaturesNotable ActivityIC50 (µM)
IMB-05234-Chlorophenyl + Methoxy groupAnti-HBV activity1.99 (wild-type), 3.30 (drug-resistant)
4-MethoxybenzylamineMethoxy group on benzeneAntidepressant effectsN/A
4-ChlorobenzylamineChlorobenzene moietyAntimicrobial propertiesN/A

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